![molecular formula C18H21BO3 B599214 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol CAS No. 1219741-54-4](/img/structure/B599214.png)
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol” is a chemical compound. It is a derivative of boronic acid and is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with aminophenylboronic acid pinacol ester . The reaction is typically carried out in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a biphenyl group attached to a boronic ester group. The boronic ester group contains a boron atom bonded to two oxygen atoms and two methyl groups .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis Reactions
- Application : This compound is a significant reaction intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions .
- Methods : The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
2. Crystal Structure Analysis
- Application : The crystal structure of this compound has been analyzed .
- Methods : The crystal structure of the compound is determined by X-ray diffraction .
- Results : The molecular structure is shown in the figure. The crystal data and the list of the atoms including atomic coordinates and displacement parameters are provided .
3. Covalent Organic Frameworks (COFs) and Supercapacitors
- Application : This compound is used as a ligand in the construction of Covalent Organic Frameworks (COFs) for effective iodine uptake and supercapacitors .
- Methods : The compound is used in Suzuki cross-coupling reactions to extend the size of the structure . It is used in the synthesis of Porous Aromatic Frameworks (PAFs) and Conjugated Microporous Polymers (CMPs) .
- Results : The PAFs can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine . The CMP showed an outstanding specific capacitance (684 F g -1 at 0.5 A g -1) and long-term stability with a capacitance retention of 99.5% after 5000 cycles (at 10 A g -1) in a three-electrode supercapacitor system .
4. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Application : This compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
- Methods : The compound is synthesized through a two-step substitution reaction . Its structure is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .
- Results : The results of the synthesis are confirmed by FT-IR, 1H, and 13C NMR, and mass spectra . The crystal structure of the compound is determined by X-ray diffraction .
5. Triarylamine Ligand for COFs
- Application : This compound is used as a triarylamine ligand for Covalent Organic Frameworks (COFs) in applications of effective iodine uptake and supercapacitors .
- Methods : The compound is used in Suzuki cross-coupling reactions to extend the size of the structure . It is used in the synthesis of Porous Aromatic Frameworks (PAFs) and Conjugated Microporous Polymers (CMPs) .
- Results : The PAFs can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine . The CMP showed an outstanding specific capacitance (684 F g -1 at 0.5 A g -1) and long-term stability with a capacitance retention of 99.5% after 5000 cycles (at 10 A g -1) in a three-electrode supercapacitor system .
6. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Application : This compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
- Methods : The compound is synthesized through a two-step substitution reaction . Its structure is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .
- Results : The results of the synthesis are confirmed by FT-IR, 1H, and 13C NMR, and mass spectra . The crystal structure of the compound is determined by X-ray diffraction .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMILAPQGZSSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)
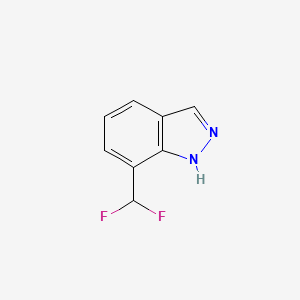
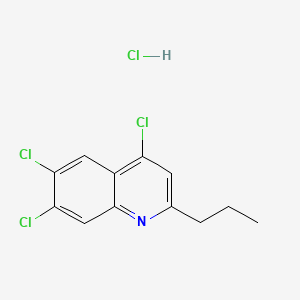
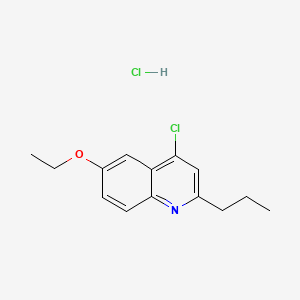
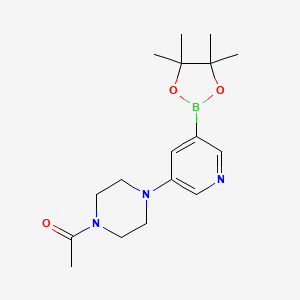
![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)
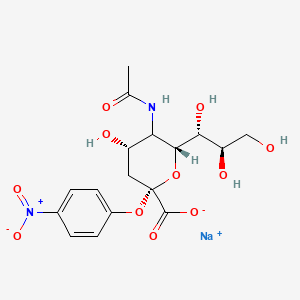
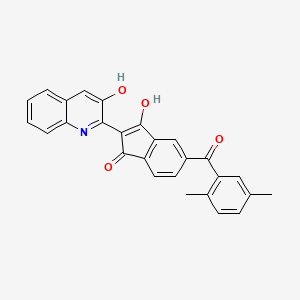
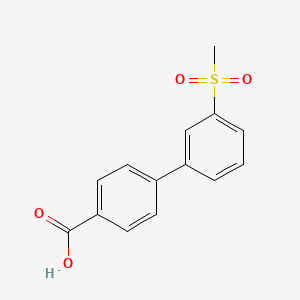
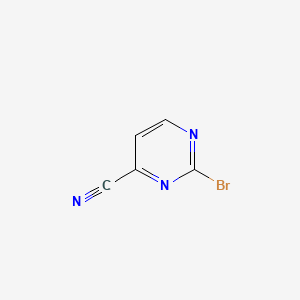
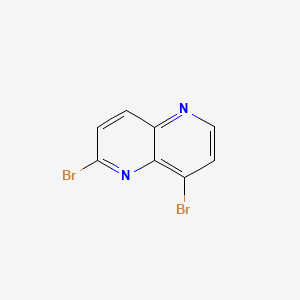
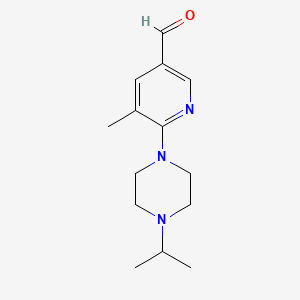
![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)
![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)